molecular formula C12H10FNO2 B12253241 N-(3-fluoro-4-methylphenyl)furan-3-carboxamide

N-(3-fluoro-4-methylphenyl)furan-3-carboxamide

Cat. No.: B12253241
M. Wt: 219.21 g/mol
InChI Key: UXBOVHYGAXPHSY-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)furan-3-carboxamide is a chemical compound that belongs to the class of furan carboxamides. These compounds are known for their unique chemical structures and potential applications in various fields, including medicinal chemistry and environmental science. The presence of both a furan ring and a substituted anilide moiety in its structure makes it an interesting subject for chemical research.

Properties

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)furan-3-carboxamide

InChI

InChI=1S/C12H10FNO2/c1-8-2-3-10(6-11(8)13)14-12(15)9-4-5-16-7-9/h2-7H,1H3,(H,14,15)

InChI Key

UXBOVHYGAXPHSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=COC=C2)F

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-fluoro-4-methylphenyl)furan-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-4-methylaniline with furan-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(3-fluoro-4-methylphenyl)furan-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)furan-3-carboxamide involves its interaction with specific molecular targets. The furan ring and the substituted anilide moiety play crucial roles in its reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

N-(3-fluoro-4-methylphenyl)furan-3-carboxamide can be compared with other similar compounds, such as:

What sets this compound apart is its unique substitution pattern on the aromatic ring, which can influence its reactivity and biological activity.

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